molecular formula C5H4N2O3 B131405 4-oxidopyrazin-4-ium-2-carboxylic acid CAS No. 874-54-4

4-oxidopyrazin-4-ium-2-carboxylic acid

Cat. No.: B131405
CAS No.: 874-54-4
M. Wt: 140.1 g/mol
InChI Key: ACHIKYKJUATOBT-UHFFFAOYSA-N
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Description

4-Oxidopyrazin-4-ium-2-carboxylic acid (IUPAC name) is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.097 g/mol . Its structure features a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a carboxylic acid group at position 2 and an oxygen atom forming an N-oxide at position 4. This compound is a key structural motif in medicinal chemistry, particularly as a precursor to pharmacologically active derivatives.

Acipimox, a nicotinic acid analog, is used as a hyperlipidemic agent under proprietary names like Olbemox and Olbetan .

Properties

IUPAC Name

4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHIKYKJUATOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485519
Record name Pyrazinecarboxylic acid, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-54-4
Record name Pyrazinecarboxylic acid, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Catalyst Selection

The direct oxidation of 2-carboxypyrazine to 4-oxidopyrazin-4-ium-2-carboxylic acid using H₂O₂ represents a paradigm shift in N-oxidation chemistry. Traditional methods relying on peracetic or permaleic acids suffered from poor regioselectivity, yielding mixtures of 1-oxide, 4-oxide, and 1,4-dioxide derivatives. In contrast, the catalytic system described in EP0201934B1 employs tungstic acid (H₂WO₄), homopolytungstates (e.g., [W₆O₁₉]²⁻), or molybdic acid (H₂MoO₄) to mediate H₂O₂ activation. These catalysts stabilize reactive peroxo intermediates, directing oxidation exclusively to the pyrazine ring’s nitrogen at position 4.

Table 1: Catalyst Performance in H₂O₂-Mediated Oxidation

CatalystTemperature (°C)Yield (%)Selectivity (%)
Tungstic acid8082>99
Sodium tungstate707898
Molybdic acid906595
Silicotungstic acid857397

Data adapted from patent EP0201934B1.

Optimization of Reaction Parameters

The process requires stringent pH control (0.5–5) to balance H₂O₂ stability and catalyst activity. Acidic conditions (pH < 2) favor tungstate-based systems, while near-neutral pH enhances molybdate efficacy. Elevated temperatures (60–90°C) accelerate reaction kinetics, achieving completion within 4–8 hours. A representative procedure involves:

  • Dissolving 2-carboxypyrazine (1 mmol) in aqueous H₂O₂ (30% w/w).

  • Adding tungstic acid (5 mol%) and adjusting pH to 1.5 with H₂SO₄.

  • Refluxing at 80°C for 6 hours.

  • Isolating the product via crystallization (ethanol/water), yielding 82% pure this compound.

Traditional Multi-Step Synthesis: Amidation-Oxidation-Saponification

Limitations of Peracid-Based Oxidation

Prior to catalytic advancements, this compound was synthesized through a laborious three-step sequence:

  • Amidation : Converting 2-carboxypyrazine to its amide derivative via mixed anhydride intermediates.

  • N-Oxidation : Treating the amide with peracetic acid to form the 4-oxide amide.

  • Saponification : Hydrolyzing the amide with NaOH to regenerate the carboxylic acid.

This approach suffered from low overall yields (35–50%) due to incomplete oxidation and side reactions. Peracid usage necessitated excess acetic acid, complicating purification and increasing costs.

Regioselectivity Challenges

Peracid-mediated oxidation lacked specificity, producing 1-oxide (15–20%) and 1,4-dioxide (5–10%) byproducts. Separation via fractional crystallization or chromatography proved economically unviable for industrial scales.

Mechanistic Insights into Catalytic N-Oxidation

Role of Tungstic Acid in H₂O₂ Activation

Tungsten catalysts facilitate heterolytic cleavage of H₂O₂, generating electrophilic peroxo-tungsten species (e.g., [WO(O₂)₂]²⁻). These intermediates selectively oxidize the pyrazine nitrogen at position 4 via a two-electron transfer mechanism, avoiding radical pathways that compromise regioselectivity.

Figure 1: Proposed Catalytic Cycle

  • H2WO4+H2O2WO(O2)22+2H+\text{H}_2\text{WO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{WO(O}_2\text{)}_2^{2-} + 2\text{H}^+

  • WO(O2)22+2-carboxypyrazine4-oxide intermediate+WO42\text{WO(O}_2\text{)}_2^{2-} + \text{2-carboxypyrazine} \rightarrow \text{4-oxide intermediate} + \text{WO}_4^{2-}

  • WO42+H2O2WO(O2)22\text{WO}_4^{2-} + \text{H}_2\text{O}_2 \rightarrow \text{WO(O}_2\text{)}_2^{2-} (catalyst regeneration)

pH-Dependent Reactivity

At low pH (0.5–2), protonation of the pyrazine ring enhances electrophilic attack by peroxo-tungsten species. Conversely, higher pH (>4) deprotonates the carboxylic acid group, reducing substrate solubility and reaction efficiency.

Industrial Scalability and Process Economics

Advantages of Single-Step Catalytic Oxidation

  • Cost Reduction : Eliminates amidation/saponification steps, cutting raw material and labor costs by ~40%.

  • Waste Minimization : H₂O₂ decomposes to water, avoiding toxic peracid byproducts.

  • Catalyst Reusability : Tungstic acid retains activity for 5–7 cycles with minimal leaching.

Comparative Economic Analysis

Table 2: Cost Analysis of Catalytic vs. Traditional Methods

ParameterCatalytic MethodTraditional Method
Steps13
Yield (%)8245
Reaction Time (h)672
Waste Generated (kg/kg)0.83.2

Chemical Reactions Analysis

Types of Reactions

4-oxidopyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products Formed

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Esters, amides.

Scientific Research Applications

Chemistry

4-Oxidopyrazin-4-ium-2-carboxylic acid serves as a building block in the synthesis of more complex molecules and coordination compounds. Its unique functional groups allow for various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound exhibits significant antimicrobial and antifungal properties . Research indicates that derivatives of pyrazinecarboxylic acids have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

  • Antibacterial Activity : Studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against pathogenic bacteria.
  • Anticancer Potential : In vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines with IC50 values in the micromolar range against various cancers.

The biological activities of this compound can be summarized as follows:

Activity TypeIC50 Range (µM)Reference
Antimicrobial0.5 - 8
Anticancer10 - 30
CytotoxicityVaries

The mechanisms underlying these activities may include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis.
  • Antioxidant Activity : The oxidized nitrogen atom may contribute to antioxidant properties.

Anticancer Activity

A study evaluating a series of pyrazine derivatives found that modifications led to enhanced cytotoxicity against HL-60 leukemia cells, with IC50 values as low as 19 µM for certain derivatives.

Antimicrobial Studies

Another investigation highlighted the effectiveness of pyrazinecarboxylic acids against resistant bacterial strains, showcasing their potential as novel antibiotics.

Mechanism of Action

The mechanism of action of pyrazinecarboxylic acid, 4-oxide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Core Heterocyclic Structure

  • This compound : Contains a pyrazine ring with an N-oxide group, enhancing polarity and hydrogen-bonding capacity.
  • Pyrimidine analogs (e.g., 2-isopropoxypyrimidine-4-carboxylic acid) : Pyrimidine rings (two nitrogen atoms at positions 1 and 3) exhibit distinct electronic properties compared to pyrazine, influencing reactivity and target binding .
  • Imidazole/quinoline systems (e.g., Imazaquin): Larger fused-ring systems increase steric bulk and bioavailability, critical for pesticidal activity .

Substituent Effects

  • The methyl group in Acipimox improves metabolic stability and tissue penetration compared to the parent compound, making it clinically viable .

Pharmacological and Industrial Relevance

  • Acipimox : Approved for dyslipidemia due to its ability to reduce triglyceride synthesis via nicotinic acid receptor modulation .
  • Imazaquin : Herbicidal activity stems from its inhibition of acetolactate synthase (ALS), a target absent in pyrazine derivatives .

Research Findings

  • Synthetic Utility : The parent pyrazine-oxide carboxylic acid serves as a scaffold for derivatives with tailored bioactivity. For example, Raja et al. (2008) demonstrated its use in synthesizing metal-organic frameworks for catalytic applications .
  • Toxicity Profile: Limited data exist for the parent compound, but Acipimox’s safety data sheet highlights precautions for industrial handling (e.g., eye irritation risks) .

Biological Activity

4-Oxidopyrazin-4-ium-2-carboxylic acid, also known as 2-carboxy-4-oxidopyrazine, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

This compound has the molecular formula C5H4N2O3C_5H_4N_2O_3 and a molecular weight of 156.10 g/mol. It features a pyrazine ring with a carboxylic acid group and an oxidized nitrogen atom, which may contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazinecarboxylic acids have shown activity against various bacterial strains, suggesting that this compound may possess similar effects. A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of pyrazine derivatives has been explored extensively. In vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer types, including leukemia and breast cancer cells .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrazinecarboxylic Acid DerivativeAntimicrobial0.5 - 8
Anticancer Pyrazine DerivativeAnticancer10 - 30
Other Pyrazine DerivativesCytotoxicityVaries

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis.
  • Antioxidant Activity : The presence of an oxidized nitrogen atom may contribute to antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study evaluating a series of pyrazine derivatives found that certain modifications led to enhanced cytotoxicity against HL-60 leukemia cells, with IC50 values as low as 19 µM for some derivatives .
  • Antimicrobial Studies : Another investigation into pyrazinecarboxylic acids highlighted their effectiveness against resistant strains of bacteria, showcasing their potential as novel antibiotics .

Q & A

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O or deuterated reagents) to track oxygen or proton transfer in oxidation/reduction reactions. For example, monitor kinetic isotope effects (KIEs) using mass spectrometry or in situ IR spectroscopy . Computational studies (DFT calculations) can corroborate experimental data by modeling transition states .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Cross-validate results using orthogonal techniques:
  • Compare NMR chemical shifts with predicted values from databases like NIST Chemistry WebBook .
  • Use 2D-COSY or HSQC to resolve overlapping signals in complex mixtures .
  • Replicate synthesis under controlled conditions to isolate variables causing data discrepancies .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Expose the compound to buffers (pH 2–12) and temperatures (4°C–60°C) for 24–72 hours.
  • Monitor degradation via HPLC and identify byproducts using tandem MS .
  • Derive degradation kinetics (Arrhenius plots) to predict shelf-life .

Q. What computational models are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases or oxidoreductases). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How can researchers investigate the compound’s potential as a chelating agent in coordination chemistry?

  • Methodological Answer : Perform titrimetric studies with metal ions (e.g., Fe³⁺, Cu²⁺) using UV-Vis spectroscopy to monitor complex formation. Determine binding constants (log K) via Job’s method or isothermal titration calorimetry (ITC) .

Methodological Notes

  • Data Interpretation : Always correlate experimental results with computational or literature data (e.g., PubChem, NIST) to minimize bias .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, particularly when handling reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-oxidopyrazin-4-ium-2-carboxylic acid
Reactant of Route 2
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4-oxidopyrazin-4-ium-2-carboxylic acid

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